5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 2-furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone is an organonitrogen heterocyclic compound, an organic heterobicyclic compound and an organosulfur heterocyclic compound.
Brand Name: Vulcanchem
CAS No.: 851970-32-6
VCID: VC4213191
InChI: InChI=1S/C19H19N5O3S2/c1-12-20-19-24(21-12)18(26)16(29-19)15(14-5-3-11-28-14)22-6-8-23(9-7-22)17(25)13-4-2-10-27-13/h2-5,10-11,15,26H,6-9H2,1H3
SMILES: CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Molecular Formula: C19H19N5O3S2
Molecular Weight: 429.51

5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 851970-32-6

Cat. No.: VC4213191

Molecular Formula: C19H19N5O3S2

Molecular Weight: 429.51

* For research use only. Not for human or veterinary use.

5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 851970-32-6

Specification

CAS No. 851970-32-6
Molecular Formula C19H19N5O3S2
Molecular Weight 429.51
IUPAC Name furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H19N5O3S2/c1-12-20-19-24(21-12)18(26)16(29-19)15(14-5-3-11-28-14)22-6-8-23(9-7-22)17(25)13-4-2-10-27-13/h2-5,10-11,15,26H,6-9H2,1H3
Standard InChI Key HTOVIECVYFLKKU-UHFFFAOYSA-N
SMILES CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O

Introduction

The compound 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl- triazolo[3,2-b]thiazol-6-ol is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound integrates multiple functional groups, including a furan ring, a piperazine moiety, a thiophene group, and a triazole-thiazole core structure. The presence of these diverse structural components suggests potential biological activities and applications in various scientific fields.

Chemical Reactivity

This compound can participate in various chemical reactions typical of heterocyclic compounds, including oxidation and reduction reactions. Specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) may be used under controlled conditions.

Synthesis Methods

The synthesis of 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl- triazolo[3,2-b]thiazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Preparation of Intermediates: This involves synthesizing the piperazine derivative and the triazolo-thiazole intermediate.

  • Coupling Reaction: The final step often involves coupling these intermediates under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize efficiency.

Potential Biological Targets

The compound's unique structure suggests potential interactions with biological targets such as enzymes and receptors. Studies on similar compounds indicate that they may modulate signaling pathways associated with cell proliferation and apoptosis, which could lead to reduced growth rates in cancer cells.

Pharmaceutical Applications

Given its structural components, this compound is a candidate for pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
4-(furan-2-carbonyl)piperazinePiperazine and furan moietyLower activity due to lack of triazole-thiazole core
5-{4-(thiazol-2-carbonyl)piperazin-1-ylmethyl}-2-methyl- triazolo[3,2-b]thiazolSimilar core structure but different substituentsDifferent biological profiles
4-(pyridin-3-carbonyl)piperazineContains a pyridine instead of furanDifferent pharmacokinetics and receptor interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator